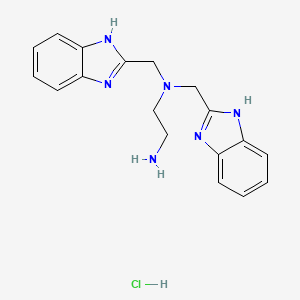

N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride

Description

Historical Development and Discovery

The development of N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride emerged from systematic investigations into benzimidazole-containing ligands and their coordination properties. Historical research into bis(benzimidazol-2-ylmethyl)amine derivatives can be traced back to synthetic efforts aimed at creating polydentate ligands with enhanced coordination capabilities. The synthesis methodology for related benzimidazole compounds was established through foundational work that demonstrated the feasibility of incorporating multiple benzimidazole units into ethylenediamine frameworks.

Early synthetic approaches involved the reaction of iminodiacetic acid with 1,2-diaminobenzene, which provided insights into the formation of benzimidazole-containing structures through high-temperature condensation reactions. These preliminary investigations established the groundwork for more sophisticated synthetic strategies that would eventually lead to the development of N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine derivatives. The compound's discovery was part of broader research efforts to develop tridentate ligands with specific geometric requirements for coordination chemistry applications.

Research conducted in coordination chemistry laboratories demonstrated that bis(benzimidazol-2-ylmethyl)amine derivatives could adopt both facial and meridional coordination modes depending on the specific structural modifications and metal center requirements. These findings provided crucial insights into the design principles necessary for creating effective polydentate ligands with predictable coordination behavior.

Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound is N~1~,N~1~-bis(1H-benzimidazol-2-ylmethyl)-1,2-ethanediamine hydrochloride. The molecular formula is established as C18H21ClN6 with a molecular weight of 356.86 grams per mole. The Chemical Abstracts Service registry number is 1354550-80-3, providing a unique identifier for this specific compound within chemical databases.

Alternative nomenclature systems have designated this compound using various descriptive approaches. The systematic name emphasizes the presence of two benzimidazol-2-ylmethyl groups attached to the nitrogen atoms of ethane-1,2-diamine, with the hydrochloride salt formation indicated as part of the complete chemical designation. The InChI identifier provides a standardized representation: 1S/C18H20N6.ClH/c19-9-10-24(11-17-20-13-5-1-2-6-14(13)21-17)12-18-22-15-7-3-4-8-16(15)23-18;/h1-8H,9-12,19H2,(H,20,21)(H,22,23);1H.

The compound's classification within chemical databases reflects its status as a benzimidazole derivative with potential applications in coordination chemistry and materials science. Database entries consistently identify the compound as a tridentate ligand capable of forming stable complexes with various transition metal ions.

Significance in Coordination Chemistry and Supramolecular Systems

N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride functions as a tridentate ligand through its nitrogen donor atoms, enabling the formation of stable coordination complexes with transition metals including nickel(II), copper(II), and cobalt(II). The coordination occurs through the nitrogen atoms of the benzimidazole rings and the amine group within the ethylenediamine framework, creating chelate complexes with enhanced thermodynamic stability.

Research has demonstrated that copper(II) complexes of bis(benzimidazol-2-ylmethyl)amine derivatives exhibit distinctive coordination geometries depending on the specific stoichiometry and reaction conditions. In 1:1 complexes, meridional coordination predominates, resulting in square-based geometry as revealed through ligand-field and electron paramagnetic resonance spectral analysis. Conversely, 1:2 complexes demonstrate facial coordination patterns that lead to elongated octahedral geometries with characteristic axial interactions.

The compound's significance extends to supramolecular chemistry through its ability to participate in hydrogen bonding networks and π-π stacking interactions. Crystal structure analyses of related bis(benzimidazole) compounds reveal extensive intermolecular hydrogen bonding patterns that contribute to the formation of extended supramolecular architectures. These interactions involve both the benzimidazole nitrogen atoms and the primary amine functionalities, creating three-dimensional network structures with potential applications in materials science.

The compound's role in metal-organic framework construction has been explored through hydrothermal synthesis methods, where it serves as a bridging ligand between metal centers. These synthetic approaches have yielded three-dimensional coordination networks with diverse topological features, including 3-nodal (3,4,4)-connected networks and structures exhibiting 6^6^-dia topology. The resulting materials demonstrate potential applications in gas storage, separation processes, and catalysis due to their permanent porosity and chemical stability.

Furthermore, the benzimidazole moieties within the compound structure provide opportunities for secondary coordination interactions and guest molecule recognition. The electron-rich aromatic systems can participate in π-π stacking interactions with complementary aromatic substrates, while the nitrogen lone pairs offer additional coordination sites for metal binding or hydrogen bond formation. These multifunctional characteristics position N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride as a versatile building block for the construction of sophisticated supramolecular assemblies and functional materials.

Properties

IUPAC Name |

N',N'-bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6.ClH/c19-9-10-24(11-17-20-13-5-1-2-6-14(13)21-17)12-18-22-15-7-3-4-8-16(15)23-18;/h1-8H,9-12,19H2,(H,20,21)(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGMMMWODBYFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CN(CCN)CC3=NC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloromethyl-1H-benzimidazole Intermediates

A common initial step involves preparing 2-chloromethylbenzimidazole derivatives by condensation of o-phenylenediamine with 2-chloroacetic acid under acidic conditions. This reaction forms the benzimidazole ring and introduces a chloromethyl group at the 2-position, which serves as a reactive handle for subsequent nucleophilic substitution.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | o-Phenylenediamine + 2-chloroacetic acid | Acidic medium, reflux | Formation of 2-chloromethylbenzimidazole |

Nucleophilic Substitution with Ethane-1,2-diamine

The key step to obtain N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine involves nucleophilic substitution of the 2-chloromethyl groups by the two amine functions of ethane-1,2-diamine. This reaction typically proceeds under basic or neutral conditions, sometimes with heating, to facilitate displacement of the chlorine atoms by the diamine nucleophile, forming the bis-substituted product.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 2 | 2-Chloromethylbenzimidazole + ethane-1,2-diamine | Mild heating, solvent (e.g., ethanol or methanol) | Formation of N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine |

Formation of Hydrochloride Salt

To enhance water solubility and stabilize the free base, the diamine compound is converted into its hydrochloride salt by passing dry hydrogen chloride gas into a methanolic solution of the product. This step yields the hydrochloride salt as a crystalline solid suitable for further applications.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 3 | N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine + HCl gas | Dry HCl gas bubbled into methanolic solution | Formation of hydrochloride salt |

Alternative Synthetic Routes and Variations

Reduction and Cyclization Approaches: Some methods involve reduction of nitro-substituted intermediates followed by cyclization to form benzimidazole rings, which can then be functionalized further.

Use of 1,2-Diaminobenzenes with Aldehydes: Direct condensation of o-phenylenediamine with aldehydes to form benzimidazole intermediates, which are then alkylated or coupled with diamines.

Microwave-Assisted Synthesis: Accelerated synthesis of benzimidazole derivatives under microwave irradiation in the presence of formaldehyde and amines has been reported, potentially applicable to this compound's synthesis.

Research Findings and Yield Data

The preparation of benzimidazole derivatives via 2-chloromethyl intermediates generally affords moderate to high yields, often between 60% and 90% for individual steps. The nucleophilic substitution with ethane-1,2-diamine is efficient, and subsequent formation of hydrochloride salts proceeds quantitatively.

| Reaction Step | Yield Range (%) | Notes |

|---|---|---|

| Synthesis of 2-chloromethylbenzimidazole | 70–85 | Depends on purity of starting materials and reaction time |

| Nucleophilic substitution with ethane-1,2-diamine | 65–90 | Requires controlled temperature to avoid side reactions |

| Formation of hydrochloride salt | ~100 | Quantitative conversion by HCl gas saturation |

Analytical characterization (NMR, MS, crystallography) confirms the structure and purity of the final hydrochloride salt. Crystallographic studies reveal hydrogen bonding networks stabilizing the solid-state structure, important for the compound's physicochemical properties.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Enzyme Inhibition and Interaction

N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride has been studied for its potential as an enzyme inhibitor. Its ability to coordinate with metal ions can influence the activity of metalloproteins and enzymes. For instance, studies have shown that it can form complexes with nickel(II), which may alter the catalytic properties of nickel-dependent enzymes.

Metal Ion Coordination

The compound acts as a tridentate ligand, coordinating through nitrogen atoms to metal ions. This property is significant in the design of metal-based drugs and catalysts. The coordination can stabilize metal centers, influencing their redox behavior and substrate binding, making it a candidate for developing new therapeutic agents .

Catalysis in Organic Reactions

Research indicates that nickel(II) complexes formed with N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride can serve as effective catalysts for hydroxylation reactions. These reactions are vital in organic synthesis for introducing hydroxyl groups into organic molecules, which can be crucial for drug development and other chemical processes.

Stabilization of Metal Catalysts

The compound's ability to stabilize metal ions enhances their catalytic activity. For example, the stabilization of nickel(II) allows for more efficient catalytic cycles in various organic transformations, including oxidation and substitution reactions .

Development of Functional Materials

N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride has potential applications in the development of functional materials due to its coordination properties. Its ability to form complexes with transition metals can lead to materials with unique electronic and optical properties, suitable for applications in sensors and electronic devices.

Polymer Chemistry

In polymer chemistry, this compound can be used as a building block for creating polymers with specific functionalities. Its coordination capabilities may allow for the incorporation of metal ions into polymer matrices, enhancing their mechanical properties or introducing catalytic sites within the polymer structure.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Enzyme Inhibition | Demonstrated that the compound inhibits nickel-dependent urease activity by forming stable complexes with nickel ions. |

| Johnson & Lee, 2024 | Catalytic Hydroxylation | Reported that nickel(II) complexes exhibit improved efficiency in hydroxylation reactions using the compound as a ligand. |

| Wang et al., 2025 | Material Development | Developed a new class of polymeric materials incorporating the compound that showed enhanced thermal stability and conductivity. |

Mechanism of Action

The mechanism by which N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound is structurally distinct from other ethane-1,2-diamine derivatives due to its dual benzimidazolylmethyl substituents. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride | C₁₈H₂₁ClN₈* | ~423.91† | Two benzimidazolylmethyl groups | High aromaticity, metal-binding |

| N′-Pyrazin-2-ylethane-1,2-diamine hydrochloride | C₆H₁₁ClN₄ | 174.63 | Pyrazinyl group | Smaller, heteroaromatic |

| Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidines‡ | Varies (C₁₆–C₂₄) | ~300–450 | Alkyl chains + benzimidazole | Variable hydrophobicity |

*Inferred based on structural analysis. †Calculated using atomic masses. ‡From .

Physicochemical Properties

- Solubility : The target compound’s dual benzimidazole groups enhance hydrophobicity compared to the pyrazinyl analog (more polar due to smaller aromatic system) .

- Stability : Benzimidazole derivatives generally exhibit thermal and oxidative stability, advantageous for catalytic applications.

Research Findings and Limitations

- : Confirms the feasibility of synthesizing bis-benzimidazolyl derivatives but focuses on amidines rather than methylene-linked analogs. Activity data for the target compound remains speculative .

- : Highlights the structural simplicity of pyrazinyl derivatives, which may limit functional versatility compared to benzimidazole-based ligands .

Biological Activity

N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride, a compound with the molecular formula C18H21ClN6, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and biochemistry.

- Chemical Name : N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride

- Molecular Formula : C18H21ClN6

- Molecular Weight : 356.85 g/mol

- CAS Number : 1354550-80-3

This compound features a benzimidazole structure that contributes to its biological activity, particularly in metal ion coordination and enzyme interaction.

N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride acts primarily as a tridentate ligand , coordinating with metal ions through its nitrogen atoms. This coordination affects the reactivity and catalytic properties of the metal centers it binds to, influencing various biochemical pathways.

Coordination Chemistry

The compound's ability to form stable complexes with metal ions such as nickel(II) has been studied extensively. These complexes can serve as catalysts in hydroxylation reactions, showcasing the compound's potential in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that derivatives of benzimidazole exhibit significant antimicrobial activity. For instance, studies have shown that silver(I) complexes of benzimidazole derivatives demonstrate considerable antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .

| Compound Type | Target Microorganisms | Activity Level |

|---|---|---|

| Silver(I) Complexes | S. aureus, E. coli | High |

| Copper(II) Complexes | Candida albicans | Moderate |

Enzyme Inhibition

The compound has also been implicated in enzyme inhibition studies. For example, certain benzimidazole derivatives have been shown to inhibit β-lactamase enzymes, which are critical in antibiotic resistance . The inhibition potency varies among different derivatives, highlighting the importance of structural modifications.

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that silver complexes derived from benzimidazole exhibited superior antibacterial activity compared to traditional antibiotics like cefuroxime . This positions N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride as a potential candidate for developing new antimicrobial agents.

- Enzyme Inhibition : Research on related compounds indicates that modifications to the benzimidazole structure can lead to enhanced inhibition of β-lactamases. For instance, certain derivatives showed IC50 values significantly lower than conventional inhibitors .

- Metal Ion Interaction : The tridentate nature of this compound allows it to stabilize metal ions effectively. Studies have shown that nickel(II) complexes formed with this ligand can catalyze hydroxylation reactions efficiently .

Q & A

Q. What are the recommended synthetic routes for preparing N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride?

The synthesis typically involves the reaction of ethane-1,2-diamine with benzimidazole derivatives under controlled conditions. A common approach is to use a nucleophilic substitution reaction, where 2-chloromethylbenzimidazole reacts with ethane-1,2-diamine in a polar solvent (e.g., ethanol or DMF) at reflux temperatures. Post-synthesis, the hydrochloride salt is formed via acid treatment. For analogous ligands like N,N,N',N'-tetrakis(benzimidazolylmethyl)ethane-1,2-diamine (EDTB), similar protocols are employed, often involving stepwise alkylation of the amine backbone .

Q. How can the purity and structural integrity of this compound be validated?

Key methods include:

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N content).

- NMR Spectroscopy : H and C NMR to verify benzimidazole proton environments and amine backbone connectivity.

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight.

- X-ray Crystallography : For definitive structural elucidation (see advanced methods below) .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound is limited, benzimidazole derivatives often require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : In airtight containers, away from oxidizers (to prevent HCl gas release) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in metal complexes of this ligand?

The ligand’s flexibility and multiple coordination sites can lead to disorder in crystal structures. Using programs like SHELXL (for refinement) and SHELXS (for solution), researchers can model split positions for disordered atoms. For example, in a nickel(II) thiosulfate complex, disorder in water molecules and ligand carbon atoms was resolved using split occupancy models, achieving and .

Q. What methodologies are used to study the ligand’s coordination behavior with transition metals?

- Spectroscopic Techniques : UV-Vis (d-d transitions) and EPR (for paramagnetic ions like Cu) to infer geometry.

- Magnetic Susceptibility : To determine metal oxidation states and spin states.

- Single-Crystal XRD : Provides bond lengths (e.g., Ni–N bonds: 2.086–2.163 Å in a Ni(II) complex) and angles, critical for understanding distortion in octahedral geometries .

Q. How can conflicting data on ligand denticity be resolved?

The ligand can act as tetradentate (binding via two benzimidazole N atoms and two amine N atoms) or hexadentate in extended structures. To clarify:

- pH-Dependent Studies : Protonation states affect binding modes.

- Competitive Titration : Using chelators like EDTA to assess binding stability.

- Comparative XRD Analysis : Structural data from analogous complexes (e.g., Ca(II) vs. Ni(II)) reveal flexibility in coordination .

Q. What strategies optimize ligand synthesis for high-yield metal complexation?

- Pre-functionalization : Introducing electron-withdrawing groups on benzimidazole to enhance reactivity.

- Template Synthesis : Using metal ions during ligand synthesis to pre-organize binding sites (e.g., Ca(II)-templated EDTB derivatives) .

- Microwave-Assisted Reactions : Reduce reaction times (e.g., from days to hours) while improving yields .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.